Ethyl 5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring. The final step involves esterification with ethanol in the presence of a suitable catalyst to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the isoxazole ring or the ester group, leading to the formation of alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
- Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate
Comparison: Ethyl 5-(4-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination can enhance its biological activity and selectivity compared to other similar compounds. The methoxy group can increase lipophilicity, improving membrane permeability, while the fluorine atom can enhance metabolic stability .
Properties
Molecular Formula |
C13H12FNO4 |
---|---|
Molecular Weight |
265.24 g/mol |
IUPAC Name |
ethyl 5-(4-fluoro-2-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H12FNO4/c1-3-18-13(16)10-7-12(19-15-10)9-5-4-8(14)6-11(9)17-2/h4-7H,3H2,1-2H3 |
InChI Key |
YPIPZOCUYYXFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)OC |
Origin of Product |
United States |
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